molecular formula C13H23NO4 B14024107 (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid

Cat. No.: B14024107
M. Wt: 257.33 g/mol
InChI Key: MYPAWYSOGSZUNS-VIFPVBQESA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid (CAS 2755780-44-8) is a chiral piperidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a sophisticated building block, particularly in the synthesis of complex molecules with potential therapeutic applications. Its structure, featuring a stereospecific carbon and a 4,4-dimethyl-substituted ring, introduces conformational restraint, which can be critical for optimizing the activity and properties of target molecules . This reagent is specifically designed for use in advanced research settings. One prominent application of such specialized scaffolds is in the development of novel tubulysin derivatives, which are potent cytotoxic agents studied extensively for their use in antibody-drug conjugates (ADCs) for cancer therapy . The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a wide range of synthetic transformations, allowing researchers to selectively deprotect the amine functionality for further elaboration under mild conditions. The carboxylic acid moiety provides a handle for coupling to other molecular fragments, making it a versatile intermediate for constructing peptide mimetics and other bioactive compounds. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1

InChI Key

MYPAWYSOGSZUNS-VIFPVBQESA-N

Isomeric SMILES

CC1(CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Hydrolysis of Protected Diester Precursors

A commonly reported method involves hydrolysis of a diester precursor such as 1-(tert-butyl) 2-methyl (S)-4,4-dimethylpiperidine-1,2-dicarboxylate:

  • Starting Material: 1-(tert-butyl) 2-methyl (S)-4,4-dimethylpiperidine-1,2-dicarboxylate.
  • Reagents: Lithium hydroxide monohydrate (LiOH·H2O).
  • Solvent: Tetrahydrofuran (THF).
  • Procedure: The diester is treated with LiOH·H2O in THF at ambient temperature to selectively hydrolyze the methyl ester to the free acid while retaining the Boc protecting group on the nitrogen.
  • Workup: Acidification followed by extraction with ethyl acetate yields the desired this compound.
  • Notes: This method preserves stereochemistry and Boc protection, providing a straightforward route to the target compound.

Alkylation of 4,4-Dimethylpiperidine Followed by Boc Protection

Another synthetic approach involves:

  • Step 1: Alkylation of 4,4-dimethylpiperidine with appropriate alkyl halides under basic conditions (e.g., potassium carbonate) to introduce substituents or functional groups.
  • Step 2: Introduction of the Boc protecting group on the nitrogen atom using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions.
  • Step 3: Oxidation or functional group transformation at the 2-position to install the carboxylic acid functionality.
  • Reagents and Conditions: Alkylation typically performed at room temperature with stirring for extended periods (e.g., 17 hours). Boc protection is done under standard conditions.
  • Yields: Variable depending on the specific alkylation and oxidation steps but generally moderate to good.

Alternative Routes via β-Amino Alcohol Intermediates

  • Reduction: 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be reduced to β-amino alcohol intermediates using iodine/sodium borohydride (I2/NaBH4) systems.
  • Protection: The amine group can be further protected with groups such as Troc (2,2,2-trichloroethoxycarbonyl).
  • Oxidation and Cyclization: Subsequent oxidation to aldehydes and cyclization with carbonyldiimidazole (CDI) can afford the piperidine ring with desired substitutions.
  • Deprotection: Boc group removal under acidic conditions yields the free amine if needed.
  • This approach is more complex but allows for structural diversification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Notes Reference
Hydrolysis of diester 1-(tert-butyl) 2-methyl (S)-4,4-dimethylpiperidine-1,2-dicarboxylate LiOH·H2O, THF Room temp, acidification, extraction Preserves Boc, stereoselective
Alkylation + Boc protection 4,4-Dimethylpiperidine Alkyl halide, K2CO3, (Boc)2O RT, 17 h stirring Moderate to good yields
β-Amino alcohol route 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid I2/NaBH4, TrocCl, CDI Multi-step, various temps Allows ring cyclization, diverse derivatives

Research Findings and Analysis

  • The hydrolysis method using lithium hydroxide is favored for its simplicity and retention of stereochemistry and protecting groups, making it suitable for scale-up and peptide synthesis applications.
  • Alkylation followed by Boc protection is a versatile approach but requires careful control of reaction conditions to avoid racemization or side reactions.
  • The β-amino alcohol intermediate route offers synthetic flexibility for complex derivatives but involves multiple steps and lower overall yields.
  • The Boc protecting group is stable under basic hydrolysis conditions but can be removed under acidic conditions if needed for further functionalization.
  • Analytical data such as NMR and mass spectrometry confirm the integrity and purity of the synthesized compound in reported studies.

Chemical and Physical Data

Property Data
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS Number 155302-06-0
Synonyms 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid; 1-Boc-4,4-dimethylpiperidine-2-carboxylic acid
Structural Features Piperidine ring, Boc protecting group on nitrogen, carboxylic acid at C-2, 4,4-dimethyl substitution

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines to form peptide-like bonds. This reaction is typically mediated by coupling agents such as HATU or EDC/HOBt:

Reaction ConditionsYield (%)Purity (%)Source
HATU, DIPEA, DMF, 25°C, 12 h85–92>95
EDC/HOBt, THF, 0°C → rt, 24 h78–8493–97

The stereochemistry at the C2 position remains preserved during amidation due to the rigid piperidine ring structure. This reaction is pivotal for synthesizing peptidomimetics and prodrugs targeting neurological receptors .

Esterification

The carboxylic acid reacts with alcohols under acidic or Mitsunobu conditions to form esters:

Reagents/ConditionsYield (%)Application
SOCl₂, MeOH, reflux, 6 h89Methyl ester for further coupling
DCC/DMAP, CH₂Cl₂, rt, 24 h76Protecting carboxyl group

Ester derivatives are intermediates in prodrug synthesis, enhancing bioavailability.

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to expose the free amine:

Acid UsedConditionsYield (%)Notes
Trifluoroacetic acid25°C, 2 h in CH₂Cl₂95Rapid deprotection
HCl (4M in dioxane)0°C → rt, 4 h88Mild conditions for labile substrates

The resulting amine participates in subsequent alkylation or acylation reactions .

Reduction Reactions

The carboxylic acid can be reduced to the corresponding alcohol using borane-THF or LiAlH₄:

Reducing AgentConditionsYield (%)Product
BH₃·THF0°C → rt, 8 h72Primary alcohol for glycosylation
LiAlH₄THF, reflux, 3 h68High selectivity for C2-OH

This reduction retains the Boc group and stereochemical integrity.

Cyclization and Ring-Opening

The compound participates in intramolecular cyclization to form spirocyclic structures:

Reaction TypeConditionsYield (%)Product
CDI-mediated cyclizationTHF, 60°C, 12 h81Spiro[5.5]undecan-2-one
Acid-catalyzed ring-openingHCl, H₂O, 100°C74Linear diamino acid

These reactions are key for synthesizing METTL3 inhibitors and other bioactive molecules .

Comparative Reactivity with Analogues

The reactivity of (S)-1-Boc-4,4-dimethylpiperidine-2-carboxylic acid differs from similar piperidine derivatives:

CompoundAmidation Yield (%)Boc Deprotection RateNotes
4,4-Dimethylpiperidine-2-carboxylic acid65–70N/ALacks Boc protection
(R)-enantiomer82–88Identical to (S)-formStereospecific applications

The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media .

Stability and Handling

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and isobutylene.

  • Storage : Stable at −20°C under inert gas for >2 years .

The versatility of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid in amidation, esterification, and cyclization reactions makes it indispensable in medicinal chemistry. Its chiral center and Boc group enable precise stereochemical control, critical for developing targeted therapeutics .

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of piperidine derivatives.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, especially those containing piperidine moieties.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid with two analogous compounds, highlighting structural differences, physicochemical implications, and applications.

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic Acid

Structural Differences :

  • Core Ring : Both compounds share a Boc-protected piperidine ring. However, the dimethyl substitution at C4 in the main compound is absent here.
  • Functional Group : The acetic acid side chain at C4 replaces the C2 carboxylic acid in the main compound.

Implications :

  • The acetic acid side chain increases molecular flexibility, which may improve solubility in polar solvents compared to the rigid C2 carboxylic acid in the main compound.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid

Structural Differences :

  • Core Ring : Pyrrolidine (5-membered) vs. piperidine (6-membered), leading to reduced ring flexibility.
  • Substituents : A phenyl group at C4 introduces aromaticity, contrasting with the 4,4-dimethyl groups in the main compound.

Implications :

  • The phenyl group enhances hydrophobicity, which could influence binding affinity in drug design contexts.

Data Table: Structural and Functional Comparison

Compound Name Core Ring Substituents (Position) Functional Group Key Applications
This compound Piperidine 4,4-dimethyl (C4), Boc (N) C2 carboxylic acid Peptide synthesis, chiral intermediates
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid Piperidine None (C4), Boc (N) C4 acetic acid Flexible linkers, solubilizing agents
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Pyrrolidine Phenyl (C4), Boc (N) C2 carboxylic acid Asymmetric catalysis, drug candidates

Research Findings and Methodological Considerations

  • Synthesis : The main compound’s synthesis mirrors methods for Boc-protected intermediates, employing EDCI/DMAP-mediated coupling .
  • Structural Analysis : X-ray crystallography using SHELX programs (e.g., SHELXL) confirms stereochemistry and ring conformation, critical for validating enantiopurity .
  • Enantioselectivity : Parameters like Rogers’ η and Flack’s x are used to determine enantiomorph polarity, ensuring accurate stereochemical assignments for the (S)-configured compound .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid, with the CAS number 155302-06-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activities based on various studies and data sources.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
  • Purity : Typically available at 97% purity .

Synthesis

The synthesis of this compound can be achieved using various methods, including the reaction of tert-butyl carbamate with appropriate piperidine derivatives under controlled conditions. A common method involves using sodium hydroxide in 1,4-dioxane at ambient temperature for extended periods .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its role as a pharmaceutical intermediate and potential therapeutic agent. Key areas of activity include:

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity by inhibiting specific cellular pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines .

Case Study 2: Neuroprotective Potential

Another investigation highlighted the neuroprotective potential of piperidine derivatives. The research suggested that these compounds could modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating their possible use in treating neurodegenerative disorders .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in breast cancer cells
NeuroprotectionModulation of neurotransmitter systems
Synthesis MethodSodium hydroxide in 1,4-dioxane

Q & A

Basic: How can I synthesize (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by stereoselective introduction of the dimethyl and carboxylic acid groups. Key steps include:

  • Chiral Resolution : Use chiral auxiliaries or catalysts during the cyclization or alkylation steps to ensure (S)-configuration.
  • Purification : Employ recrystallization with solvents like ethyl acetate/hexane or chiral column chromatography to isolate the enantiomerically pure product .
  • Boc Deprotection/Protection : Monitor reaction completion via TLC or HPLC to avoid side reactions (e.g., tert-butyl group cleavage under acidic conditions) .

Advanced: What crystallographic methods are suitable for determining the absolute configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:

  • Data Collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Cu-Kα) to enhance data quality.
  • Refinement : Apply the SHELXL program for small-molecule refinement, leveraging its robust algorithms for handling twinning or disorder in crystals .
  • Validation : Cross-check Flack or Hooft parameters to confirm the (S)-configuration and rule out racemic twinning .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Based on GHS classification:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How can researchers resolve contradictions in NMR data when confirming stereochemistry?

Methodological Answer:

  • 2D NMR : Utilize NOESY or ROESY to detect spatial proximity of protons, confirming stereochemical assignments.
  • Comparative Analysis : Match coupling constants (e.g., 3JHH^3J_{HH}) and chemical shifts with literature values for similar Boc-protected piperidines .
  • Dynamic NMR : For flexible moieties, variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Basic: How to purify this compound to achieve >95% purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product.
  • HPLC Validation : Confirm purity using a C18 column and UV detection at 210–254 nm .

Advanced: How to analyze potential diastereomer formation during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA/IB column with a polar mobile phase (e.g., hexane/isopropanol) to resolve diastereomers.
  • X-ray Crystallography : Determine crystal structures of isolated byproducts to identify stereochemical deviations .
  • Kinetic Analysis : Monitor reaction intermediates via LC-MS to detect early-stage diastereomer formation .

Basic: What analytical techniques confirm the integrity of the Boc group?

Methodological Answer:

  • FTIR : Detect the carbonyl stretch (~1680–1720 cm1^{-1}) characteristic of the Boc group.
  • 1^1H NMR : Identify tert-butyl protons as a singlet at δ 1.2–1.5 ppm.
  • Mass Spectrometry : Confirm the molecular ion peak matching the Boc-protected molecular formula (e.g., [M+H]+^+ for C13_{13}H23_{23}NO4_4) .

Advanced: Strategies for troubleshooting low yields in coupling reactions involving this compound.

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) or organocatalysts for cross-coupling efficiency .
  • Protection/Deprotection : Ensure the carboxylic acid is activated (e.g., as an acyl chloride) and the Boc group is stable under reaction conditions.
  • Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions (e.g., hydrolysis) .

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